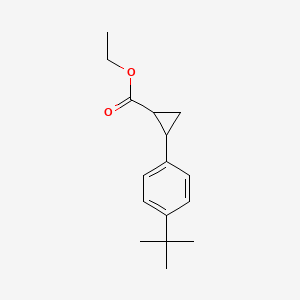

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate

説明

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C16H22O2 . It has a molecular weight of 246.35 g/mol . The compound is also known by alternate names such as 2-(4-tert-butylphenyl)-1-cyclopropanecarboxylic acid ethyl ester and Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester .

Molecular Structure Analysis

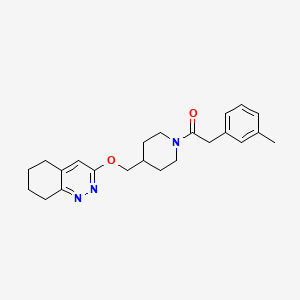

The InChI string of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate isInChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 . This provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

科学的研究の応用

Synthesis and Antimicrobial Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate, have been synthesized and exhibit significant antimicrobial and antioxidant activities. The compounds demonstrated excellent antibacterial and antifungal properties, with some showing remarkable antioxidant potential (Raghavendra et al., 2016).

Enzymatic Catalysis in Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate, has been oligomerized using horseradisch peroxidase as a catalyst. This process was carried out in the presence of cyclodextrin at room temperature, demonstrating the compound's potential in polymer chemistry applications (Pang et al., 2003).

Molecular and Electronic Structure Studies

The molecular and electronic structures of gold complexes containing 1,2-Di(4-tert-butylphenyl)ethylene-1,2-dithiolato ligands, similar in structure to Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate, have been studied. These studies offer insights into the electronic properties of gold species, which are relevant for various chemical applications (Kokatam et al., 2007).

Synthesis of Novel Heterocyclic Compounds

Ethyl N-[(4-tert-butylphenyl)carbonyl]cyclopropanecarbohydrazonoate, derived from Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate, was used to synthesize new heterocyclic compounds. These compounds showed significant antioxidant and antimicrobial activities, highlighting their potential for pharmaceutical applications (Yildirim, 2020).

Catalysis and Polymerization

The reactions between derivatives of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate and Et2AlCl have been studied for the synthesis of biphenoxide complexes. These studies are crucial for understanding catalytic processes in polymerization (Antelmann et al., 2001).

Photopolymerization and 3D Printing Applications

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate derivatives have been used in developing high-performance photoinitiating systems. These systems are significant in photopolymerization processes, with applications in 3D printing technology (Chen et al., 2021).

特性

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAWOWWZUSWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)

![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)

![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)

![N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761697.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![2-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2761702.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)